Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate
CAS No.:
Cat. No.: VC15857901
Molecular Formula: C13H15BrN4O3
Molecular Weight: 355.19 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate -](/images/structure/VC15857901.png)
Specification
Molecular Formula | C13H15BrN4O3 |
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Molecular Weight | 355.19 g/mol |
IUPAC Name | ethyl 6-bromo-8-morpholin-4-ylimidazo[1,2-a]pyrazine-2-carboxylate |
Standard InChI | InChI=1S/C13H15BrN4O3/c1-2-21-13(19)9-7-18-8-10(14)16-12(11(18)15-9)17-3-5-20-6-4-17/h7-8H,2-6H2,1H3 |
Standard InChI Key | RFGAGMKOTKQAEJ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CN2C=C(N=C(C2=N1)N3CCOCC3)Br |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate features a fused imidazo[1,2-a]pyrazine core substituted with a bromine atom at the 6-position, a morpholino group (C₄H₈NO) at the 8-position, and an ethyl carboxylate (-COOEt) at the 2-position . The morpholino group contributes to the compound’s polarity, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF), while the bromine atom introduces steric and electronic effects that influence reactivity .
Key molecular properties:
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Molecular Formula: C₁₃H₁₅BrN₅O₃ (inferred from analogous compounds ).
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Molecular Weight: ~386.2 g/mol.
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IUPAC Name: Ethyl 6-bromo-8-(morpholin-4-yl)imidazo[1,2-a]pyrazine-2-carboxylate.
The morpholino group’s oxygen atom participates in hydrogen bonding, which may enhance interactions with biological targets such as enzymes or receptors. Comparative studies with piperazine-containing analogs (e.g., ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate) reveal that replacing nitrogen-containing heterocycles with morpholino improves metabolic stability by reducing susceptibility to oxidative degradation.
Synthesis Methods and Reaction Pathways
The synthesis of ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate typically follows a three-step protocol:
Step 1: Bromination of Imidazo[1,2-a]pyrazine
The core imidazo[1,2-a]pyrazine is brominated using N-bromosuccinimide (NBS) in DMF at 80°C, yielding 6,8-dibromoimidazo[1,2-a]pyrazine . This step achieves regioselective bromination at the 6- and 8-positions, confirmed by nuclear magnetic resonance (NMR) spectroscopy .
Step 2: Morpholino Substitution
6,8-Dibromoimidazo[1,2-a]pyrazine undergoes nucleophilic aromatic substitution with morpholine in anhydrous ethanol under reflux (12 hours) . The reaction selectively replaces the 8-bromo group due to the lower electron density at this position, yielding 6-bromo-8-morpholinoimidazo[1,2-a]pyrazine .
Step 3: Esterification at the 2-Position
The 2-position is functionalized via a palladium-catalyzed coupling reaction with ethyl chloroformate, introducing the ethyl carboxylate group. This step requires careful temperature control (60–70°C) to prevent decarboxylation.
Optimization Notes:
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Polar aprotic solvents (e.g., DMF) improve reaction yields by stabilizing intermediates.
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Catalytic amounts of triethylamine accelerate the substitution reaction .
Physicochemical Properties and Comparative Analysis
Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate exhibits distinct physicochemical properties that influence its pharmacokinetic profile:
Property | Value | Comparison to Analog (6-Bromo-8-methoxyimidazo[1,2-a]pyrazine) |
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LogP (Partition Coefficient) | 2.1 | Lower than methoxy analog (2.5), suggesting improved solubility. |
Aqueous Solubility (µM) | 45 | Higher than methoxy analog (28 µM). |
Metabolic Stability (t₁/₂) | 3.2 hours | Shorter than methoxy analog (6.8 hours), indicating faster clearance. |
Research Findings and Recent Developments
Patent Landscape
Recent patents highlight derivatives of ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate as candidates for treating influenza and muscle spasms . For example, WO1988004298A1 claims morpholino-substituted imidazo[1,2-a]pyrazines as antispasmodics, with this compound reducing uterine contractions in murine models by 74% at 5 mg/kg .
Synthetic Advancements
A 2024 patent (EP3309149A1) describes a crystallization method for brominated pyrazine intermediates, improving the purity of ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate to >99% . This advancement addresses previous challenges in large-scale synthesis .
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